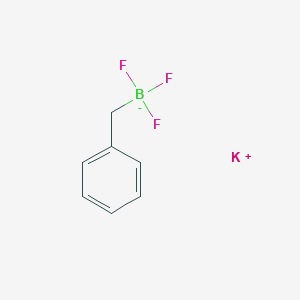

potassium;benzyl(trifluoro)boranuide

説明

BenchChem offers high-quality potassium;benzyl(trifluoro)boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;benzyl(trifluoro)boranuide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

potassium;benzyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHDAVWURFVTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Application Scientist’s Guide to Potassium Benzyltrifluoroborate: Physicochemical Properties and Advanced Cross-Coupling Methodologies

Executive Summary

In modern synthetic organic chemistry and drug discovery, the construction of C(sp²)–C(sp³) bonds is a critical pathway for increasing the three-dimensional complexity of pharmaceutical pipelines. Potassium benzyltrifluoroborate (CAS: 329976-73-0) has emerged as a premier reagent to achieve this. By overcoming the inherent instability of traditional benzylic boronic acids, this organotrifluoroborate salt provides researchers with an air- and moisture-stable precursor capable of divergent reactivity.

This technical whitepaper provides a comprehensive overview of the physicochemical properties of potassium benzyltrifluoroborate, details its mechanistic activation pathways, and outlines self-validating experimental protocols for both thermal two-electron cross-couplings and photochemical single-electron transfer (SET) reactions.

Chemical Rationale and Physicochemical Profile

The "Why" Behind the Molecule

Unprotected benzylboronic acids are notoriously unstable. They possess an empty p-orbital on the boron atom, making them highly susceptible to rapid protodeboronation and oxidation, which severely limits their shelf-life and synthetic utility.

Potassium benzyltrifluoroborate solves this issue through structural reorganization. By converting the boronic acid into a trifluoroborate salt, the boron atom becomes coordinatively saturated, adopting an sp³ hybridized, tetrahedral geometry. This eliminates the vulnerable empty p-orbital, rendering the compound a highly stable, free-flowing powder that can be stored indefinitely under ambient conditions [1]. Furthermore, the trifluoromethyl groups enhance the compound's solubility in polar organic solvents, facilitating its use in homogenous catalysis [2].

Quantitative Data Summary

The core physical and chemical properties of potassium benzyltrifluoroborate are summarized below for rapid reference [3]:

| Property | Value |

| IUPAC Name | Potassium benzyl(trifluoro)boranuide |

| CAS Registry Number | 329976-73-0 |

| Molecular Formula | C₇H₇BF₃K |

| Molecular Weight | 198.04 g/mol |

| Appearance | White crystalline solid |

| SMILES | c1ccc(cc1)C(F)F.K |

| Stability Profile | Air- and moisture-stable; resists protodeboronation |

Mechanistic Insights: Divergent Activation Pathways

As a Senior Application Scientist, it is crucial to understand that potassium benzyltrifluoroborate is a precatalyst. It does not directly participate in transmetalation. Instead, it must be activated via one of two distinct mechanistic pathways:

-

Two-Electron Pathway (Thermal/Basic): In traditional Suzuki-Miyaura couplings, the trifluoroborate is unreactive toward the Pd(II) intermediate. It requires the presence of an aqueous base to undergo a slow, controlled hydrolysis (F⁻ / OH⁻ exchange), releasing the active boronic acid or boronate species in situ [4].

-

Single-Electron Pathway (Photochemical): Under photoredox conditions, the low oxidation potential of the trifluoroborate allows it to undergo Single Electron Transfer (SET) with an excited-state photocatalyst. This generates a highly reactive, nucleophilic benzyl radical that can be captured by a Nickel catalyst for cross-coupling or utilized in Giese-type additions [5], [6].

Divergent activation pathways of potassium benzyltrifluoroborate via thermal and photochemical means.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of diarylmethane derivatives via C(sp²)–C(sp³) coupling.

Reagents:

-

Aryl halide (0.5 mmol)

-

Potassium benzyltrifluoroborate (0.55 mmol, 1.1 equiv)

-

PdCl₂(dppf)·CH₂Cl₂ (2–5 mol %)

-

Cs₂CO₃ (1.5 mmol, 3.0 equiv)

-

Solvent: THF/H₂O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

-

Solid Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, potassium benzyltrifluoroborate, Pd catalyst, and Cs₂CO₃.

-

Causality: The slight 1.1 equivalent excess of the trifluoroborate compensates for any minor protodeboronation that may occur during the slow hydrolysis phase, ensuring the aryl halide remains the limiting reagent.

-

-

Solvent Addition & Degassing: Add the THF and H₂O mixture. Degas the suspension via sparging with Argon for 10 minutes.

-

Causality: Water is strictly required. Under anhydrous conditions, the trifluoroborate salt is completely inert to transmetalation. The water enables the base-mediated hydrolysis of the –BF₃ moiety into the active –B(OH)₃ species required for the catalytic cycle.

-

-

Thermal Activation: Seal the flask and heat the reaction mixture to 80 °C for 12–24 hours under an inert atmosphere.

-

Causality: Elevated temperature accelerates the kinetically slow F⁻/OH⁻ exchange and the subsequent transmetalation, which is typically the rate-limiting step in C(sp³)–C(sp²) couplings.

-

-

Workup: Cool to room temperature, quench with water (5 mL), and extract with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Photoredox/Nickel Dual-Catalyzed Cross-Coupling

Objective: Protecting-group-free selective cross-coupling utilizing benzyl radicals [5].

Reagents:

-

Aryl bromide (0.5 mmol)

-

Potassium benzyltrifluoroborate (0.75 mmol, 1.5 equiv) *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %)

-

NiCl₂·glyme (5 mol %)

-

4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol %)

-

2,6-lutidine (1.0 mmol, 2.0 equiv)

-

Solvent: Dioxane or Cyclopentyl methyl ether (CPME) (0.1 M)

Step-by-Step Methodology:

-

Catalyst Pre-Complexation: In a dry vial, stir NiCl₂·glyme and dtbbpy in the chosen solvent for 15 minutes until a pale green/blue solution forms.

-

Causality: Pre-complexation ensures the formation of the active ligated Ni(II) catalytic species. Failing to do this can lead to off-target side reactions caused by "naked" Nickel.

-

-

Reagent Addition: Add the aryl bromide, potassium benzyltrifluoroborate, Ir-photocatalyst, and 2,6-lutidine to the vial.

-

Causality: The base (2,6-lutidine) acts as a mild acid scavenger for the HF generated during the oxidation of the trifluoroborate, protecting the sensitive catalytic intermediates from degradation.

-

-

Rigorous Degassing: Degas the mixture via the freeze-pump-thaw method (minimum 3 cycles) and backfill with Argon.

-

Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the Ir-photocatalyst and react with the generated benzyl radical, severely depressing yields.

-

-

Photochemical Irradiation: Irradiate the vial with blue LEDs (λ = 440–450 nm) at room temperature for 24 hours. A cooling fan should be used to maintain ambient temperature.

-

Causality: The Ir-photocatalyst absorbs blue light to reach a long-lived excited state capable of performing single-electron oxidation of the trifluoroborate, generating the key nucleophilic benzyl radical required for the Nickel cycle.

-

-

Workup: Dilute the reaction with diethyl ether, filter through a short pad of Celite to remove metal salts, concentrate, and purify via flash chromatography.

References

-

Potassium benzyltrifluorobanuide | C7H7BF3K | CID 23692459 - PubChem - NIH Source: nih.gov URL:PubChem Compound Summary[3]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC Source: nih.gov URL:PMC Article[4]

-

Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis | PNAS Source: pnas.org URL:PNAS Article[5]

-

CAS 329976-73-0: potassium benzyl(trifluoro)borate(1-) - CymitQuimica Source: cymitquimica.com URL:CymitQuimica Catalog[2]

-

Potassium (1-naphthalene)trifluoroborate | 166328-07-0 - Benchchem Source: benchchem.com URL:Benchchem Data[1]

-

Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) Source: rsc.org URL:RSC Article[6]

Sources

- 1. Potassium (1-naphthalene)trifluoroborate | 166328-07-0 | Benchchem [benchchem.com]

- 2. CAS 329976-73-0: potassium benzyl(trifluoro)borate(1-) [cymitquimica.com]

- 3. Potassium benzyltrifluoroboranuide | C7H7BF3K | CID 23692459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E [pubs.rsc.org]

1H and 13C NMR Spectral Data of Potassium Benzyltrifluoroborate: A Comprehensive Analytical Guide

Introduction

Potassium benzyltrifluoroborate (

The Physics of NMR for Organotrifluoroborates

Analyzing the NMR spectra of potassium benzyltrifluoroborate requires accounting for the complex spin-spin coupling networks introduced by the boron and fluorine nuclei.

-

Boron Nuclei: Boron has two NMR-active isotopes:

( -

Fluorine Nucleus:

(

Spin-spin coupling network in potassium benzyltrifluoroborate highlighting heteronuclear interactions.

Solvent Selection and Sample Preparation

Due to its ionic nature, potassium benzyltrifluoroborate is completely insoluble in standard non-polar NMR solvents like

-

Preferred Solvents: Methanol-

( -

Causality:

provides excellent solubility and sharp aromatic signals[1], while Acetone-

Protocol: Standardized NMR Sample Preparation

To ensure a self-validating and highly resolved spectrum, follow this sequence:

-

Drying: Dry the potassium benzyltrifluoroborate under high vacuum (0.1 mmHg) at 40 °C for 2 hours to remove residual moisture. Water peaks can obscure the critical benzylic region.

-

Weighing: Transfer 15–20 mg of the salt into a clean glass vial.

-

Dissolution: Add 0.6 mL of anhydrous

(or Acetone- -

Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. This removes any insoluble potassium fluoride or borate impurities that degrade magnetic field homogeneity.

-

Locking & Shimming: Insert the sample into the spectrometer. Lock on the deuterium signal of the solvent and perform rigorous gradient shimming (Z1-Z5) to achieve a line width of < 1.0 Hz for the solvent residual peak.

Spectral Data and Assignments

NMR Spectral Analysis

In the

-

The benzylic

appears as a broad singlet around 1.70 ppm . The broadening is caused by the unresolved -

The aromatic protons appear in the 6.90–7.15 ppm range, typical for a monosubstituted benzene ring with a slightly electron-donating alkylboron substituent.

NMR Spectral Analysis

The

-

The benzylic carbon attached to boron (

) is typically observed around 25.0 ppm . It often appears as a broad multiplet or a poorly resolved quartet due to -

The aromatic carbons show the expected four signals: ipso, ortho, meta, and para [1].

Data Summary Tables

Table 1:

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( |

| Benzylic | 1.70 | Broad singlet (br) | 2H | Unresolved (due to |

| Para | 6.92 | Triplet of triplets (tt) | 1H | |

| Ortho/Meta | 7.07 – 7.12 | Multiplet (m) | 4H | N/A |

Table 2:

| Position | Chemical Shift (δ, ppm) | Multiplicity |

| Para | 123.7 | Singlet (s) |

| Meta | 128.3 | Singlet (s) |

| Ortho | 129.5 | Singlet (s) |

| Ipso | ~142.0 | Singlet (s) |

| Benzylic | ~25.0 | Broad multiplet (br m) |

Orthogonal Validation via and NMR

To build a self-validating analytical system,

-

NMR (160 MHz): Exhibits a signal around 11.3 ppm . Depending on the resolution, it may appear as a broad quartet due to

-

NMR (470 MHz): Exhibits a broad signal around -136.6 ppm . The broadness is again dictated by the

Step-by-step workflow for the comprehensive NMR characterization of organotrifluoroborates.

Mechanistic Insights from Spectral Data

The spectral data of potassium benzyltrifluoroborate provides direct evidence of its electronic structure. The extreme shielding of the benzylic protons (1.70 ppm) compared to standard benzylic systems is a hallmark of the

Furthermore, the broadness of the

Conclusion

The comprehensive NMR characterization of potassium benzyltrifluoroborate requires a multi-nuclear approach. While

References

- Moliterno, M. "New Organocatalytic Strategies in Asymmetric Synthesis." CORE (UK).

- "Ni-Catalyzed Electrochemical C(sp2)−C(sp3) Cross-Coupling Reactions." Amazon S3.

- "Unconventional approaches to the generation of paramagnetic species for novel synthetic methodologies." Freie Universität Berlin.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Potassium Benzyltrifluoroborate

Abstract

This technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of potassium benzyltrifluoroborate, a versatile and increasingly important reagent in organic synthesis and drug development.[1][2] As a stable, crystalline solid, potassium benzyltrifluoroborate is amenable to straightforward analysis by IR spectroscopy, which serves as a rapid and non-destructive tool for structural elucidation, purity assessment, and reaction monitoring.[1][3] This guide will delve into the theoretical underpinnings of the vibrational modes within the benzyltrifluoroborate anion, detail a field-proven experimental protocol for acquiring high-quality IR spectra, and provide a systematic approach to spectral interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize potassium organotrifluoroborates in their work.

Introduction: The Ascendancy of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a significant class of nucleophilic boron reagents, offering a stable and versatile alternative to boronic acids and esters in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][4][5] Their tetracoordinate nature renders them less susceptible to common side reactions and decomposition pathways that can plague their trivalent counterparts.[6] Among this class of reagents, potassium benzyltrifluoroborate (C₆H₅CH₂BF₃K) is particularly valuable for the introduction of the benzyl moiety in the synthesis of complex organic molecules and pharmacologically active compounds.[3][7]

The stability of potassium benzyltrifluoroborate is a key advantage; it is generally a crystalline solid that is easy to handle and stable to air and moisture, allowing for long-term storage without significant degradation.[1][3][6] This physical characteristic makes it an ideal candidate for analysis by infrared spectroscopy, a powerful technique for identifying functional groups and elucidating molecular structure based on the absorption of infrared radiation by specific vibrational modes within a molecule.[8]

This guide will focus on providing a detailed understanding of the IR spectroscopic signature of potassium benzyltrifluoroborate, enabling researchers to confidently identify the compound, assess its purity, and monitor its transformations in chemical reactions.

The Vibrational Landscape of Potassium Benzyltrifluoroborate

The infrared spectrum of potassium benzyltrifluoroborate is a composite of the vibrational modes arising from the benzyl group and the trifluoroborate moiety. Understanding the characteristic frequencies of these components is crucial for accurate spectral interpretation. The IR spectrum can be broadly divided into several key regions: the C-H stretching region, the aromatic C=C stretching region, the B-F stretching region, and the fingerprint region.[9][10]

The Benzyl Group Vibrations

The benzyl group (C₆H₅CH₂-) gives rise to a series of characteristic absorption bands:

-

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹.[11] The presence of multiple, often weak, sharp peaks in this region is a hallmark of an aromatic ring.

-

Aliphatic C-H Stretching: The methylene (-CH₂-) group exhibits both symmetric and asymmetric stretching vibrations, which are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[12][13]

-

Aromatic C=C Stretching (Ring Modes): The carbon-carbon stretching vibrations within the benzene ring result in a series of sharp, moderate-intensity bands in the 1400-1620 cm⁻¹ region.[11] The exact positions and number of these peaks can be influenced by the substitution pattern on the ring.

-

C-H Bending Vibrations: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹). Strong absorptions between 690 and 900 cm⁻¹ can be particularly diagnostic of the substitution pattern on the benzene ring.[11]

The Trifluoroborate Anion Vibrations

The trifluoroborate anion ([R-BF₃]⁻) possesses strong, characteristic vibrations due to the boron-fluorine bonds:

-

B-F Stretching: The B-F stretching vibrations are typically observed as one or more very strong and often broad absorption bands in the 900-1200 cm⁻¹ region.[14] The exact frequency can vary depending on the electronic environment of the boron atom. For the tetrafluoroborate anion (BF₄⁻), strong absorptions are reported around 1014-1197 cm⁻¹.[14] The presence of the benzyl group in potassium benzyltrifluoroborate will influence the precise location of these B-F stretching frequencies.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The choice of sampling technique is critical for obtaining a high-quality IR spectrum. Given that potassium benzyltrifluoroborate is a solid, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are the most common approaches.[15][16]

Recommended Technique: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method due to its speed, ease of use, and minimal sample preparation.[15] It is a non-destructive technique that provides excellent surface-sensitive measurements.[15]

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[17] Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid potassium benzyltrifluoroborate powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.

-

Spectrum Acquisition: Collect the IR spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[17]

-

Data Processing: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Workflow for IR Spectroscopic Analysis of Potassium Benzyltrifluoroborate

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [repository.upenn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. ATR–FTIR Spectral Analysis and Soluble Components of PM10 And PM2.5 Particulate Matter over the Urban Area of Palermo (Italy) during Normal Days and Saharan Events - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. BF4- [webbook.nist.gov]

- 15. covalent.com [covalent.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. aqrc.ucdavis.edu [aqrc.ucdavis.edu]

An In-depth Technical Guide to the Electronic Properties of the Trifluoroborate Group

Abstract

The trifluoroborate group, -BF₃⁻K⁺, has emerged as a cornerstone in modern synthetic chemistry, offering a unique combination of stability, reactivity, and functional group tolerance. This guide provides a comprehensive exploration of the core electronic properties that underpin the utility of this remarkable functional group. We will delve into its electronic structure, the nuanced interplay of inductive and resonance effects, its distinctive spectroscopic signature, and the structural features that define its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to strategically employ organotrifluoroborates in their synthetic endeavors.

Introduction: The Rise of a Versatile Functional Group

Organotrifluoroborates have become indispensable reagents in a wide array of chemical transformations, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their increasing popularity stems from their marked advantages over other organoboron species, such as boronic acids and their esters. Organotrifluoroborates are typically crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for prolonged storage without degradation.[2] This enhanced stability is a direct consequence of the electronic structure of the trifluoroborate moiety, which will be the central focus of this guide. Understanding the electronic properties of the trifluoroborate group is paramount to harnessing its full potential in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]

The Electronic Structure of the Trifluoroborate Anion

The trifluoroborate group consists of a central boron atom bonded to a carbon atom and three fluorine atoms, forming a tetracoordinate anionic center, [R-BF₃]⁻, which is typically isolated as a salt with a cation, most commonly potassium (K⁺). This tetracoordinate structure is key to its stability. Unlike their trigonal planar boronic acid counterparts, which possess a vacant p-orbital on the boron atom, the boron in a trifluoroborate has a complete octet, rendering it significantly less susceptible to common decomposition pathways such as oxidation and protodeboronation.[5]

The bonding within the trifluoroborate anion involves four sigma bonds from the sp³ hybridized boron atom. The high electronegativity of the three fluorine atoms polarizes the B-F bonds, drawing electron density towards the fluorine atoms and creating a partial positive charge on the boron. However, the overall negative charge of the anion significantly modulates this effect.

Electronic Effects: A Powerful Electron-Donating Group

The electronic influence of a substituent is typically dissected into inductive and resonance effects. The trifluoroborate group, -BF₃K, exerts a potent and somewhat counterintuitive electronic effect on adjacent molecular frameworks, particularly aromatic systems.

Inductive vs. Resonance Effects

-

Inductive Effect (-I): The high electronegativity of the fluorine atoms suggests that the trifluoroborate group should be inductively electron-withdrawing. This effect operates through the sigma bond framework, pulling electron density away from the atom to which the boron is attached.[3][4]

-

Resonance Effect (+R): Despite the inductive pull of the fluorines, experimental evidence strongly indicates that the trifluoroborate group acts as a powerful resonance electron-donating group. This is attributed to the interaction of the filled orbitals of the [BF₃]⁻ moiety with the π-system of an attached aromatic ring. This donation of electron density into the π-system is a dominant factor in its overall electronic character.

Activating and Directing Effects in Electrophilic Aromatic Substitution

The net electronic effect of the trifluoroborate group is best illustrated by its influence on electrophilic aromatic substitution (EAS) reactions. Contrary to what might be expected from a boron-containing substituent, the -BF₃K group is a strong activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. Furthermore, it is a potent ortho, para-director, funneling incoming electrophiles to the positions ortho and para to the trifluoroborate substituent.

Kinetic studies have revealed that the -BF₃K group activates the para position of an aromatic ring by a factor of 10³ to 10⁴ and the ortho position by a factor of 10⁵ to 10⁶ compared to a C-H position.[6] This strong activation and regioselectivity are clear indicators of a dominant resonance-based electron-donating effect, which stabilizes the positively charged intermediate (the sigma complex) formed during the reaction, particularly when the charge is located on the carbon bearing the trifluoroborate group.

While a specific Hammett parameter (σ) for the -BF₃K group is not widely documented, its strong activating and ortho, para-directing nature firmly places it in the category of electron-donating groups. For comparison, the Hammett constant for the neutral -BF₂ group has been reported as σₚ = 0.48 and σₘ = 0.32, indicating it is electron-withdrawing.[7] The anionic nature of the trifluoroborate completely reverses this electronic character.

Spectroscopic Signature: Probing the Electronic Environment

The electronic properties of the trifluoroborate group are reflected in its characteristic spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F and ¹¹B NMR Spectroscopy

¹⁹F and ¹¹B NMR are powerful tools for characterizing organotrifluoroborates.

-

¹⁹F NMR: The fluorine atoms in the trifluoroborate group typically resonate in a distinct region of the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment of the molecule.[8] Electron-donating groups on an attached aryl ring will generally cause the ¹⁹F signal to shift to a lower frequency (more shielded), while electron-withdrawing groups will cause a downfield shift (deshielded).[8] For example, the ¹⁹F chemical shift of the trifluoroborate group in tetrabutylammonium (4-fluorophenyl)trifluoroborate appears at -141.6 ppm.[9]

-

¹¹B NMR: The boron nucleus in organotrifluoroborates is tetracoordinate and therefore gives a sharper signal compared to the broad signals often seen for tricoordinate boron species. The chemical shift in ¹¹B NMR provides information about the coordination environment of the boron atom. For tetrabutylammonium (4-fluorophenyl)trifluoroborate, the ¹¹B NMR signal is observed at 3.34 ppm.[9]

A key feature in both ¹⁹F and ¹¹B NMR spectra is the observation of coupling between the boron and fluorine nuclei (¹JB-F), providing definitive evidence for the B-F bond.

Structural and Bonding Analysis

X-ray crystallography provides precise information about the three-dimensional structure of organotrifluoroborates, offering insights into the bonding and steric environment.

The geometry around the boron atom in the trifluoroborate anion is tetrahedral.[6] The C-B and B-F bond lengths can vary depending on the nature of the organic substituent and the crystal packing forces.

| Compound | C-B Bond Length (Å) | Average B-F Bond Length (Å) | Reference |

| Potassium trifluorido(4-methoxyphenyl)borate | 1.5987 (18) | ~1.38 | [6] |

| Potassium trifluorido(4-fluorophenyl)borate | 1.590 (2) | ~1.38 | [6] |

| [Cu(PIBI)₄]BF₄ | - | 1.350 (4) | [10] |

The C-B bond length is a critical parameter that can influence the reactivity of the organotrifluoroborate in cross-coupling reactions. The B-F bond lengths are also of interest, as they can be influenced by the coordination of the fluorine atoms to the counter-ion in the crystal lattice.[6]

Experimental Protocols

General Procedure for the Synthesis of Potassium Organotrifluoroborates from Boronic Acids

This protocol is adapted from a widely used method for the preparation of potassium organotrifluoroborates.[11]

Materials:

-

Organoboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetonitrile (MeCN) for recrystallization (optional)

Procedure:

-

Dissolve the organoboronic acid in methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride.

-

Slowly add the KHF₂ solution to the stirred solution of the organoboronic acid.

-

A precipitate of the potassium organotrifluoroborate will form. Continue stirring for 15-30 minutes at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold methanol and then with diethyl ether.

-

Dry the product under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as acetonitrile or an ethanol/water mixture.[9]

Workflow for Synthesis of Potassium Organotrifluoroborates

Caption: General workflow for the synthesis of potassium organotrifluoroborates from boronic acids.

Conclusion

The trifluoroborate group possesses a unique set of electronic properties that distinguish it from other organoboron functionalities. Its tetracoordinate, anionic nature confers exceptional stability, while the interplay of a weak inductive withdrawing effect and a strong resonance donating effect makes it a powerful activating, ortho, para-directing group in electrophilic aromatic substitution. These electronic characteristics are clearly manifested in its spectroscopic and structural features. A thorough understanding of these fundamental properties is essential for the rational design of synthetic strategies and the development of novel molecules with tailored functions. The continued exploration of the electronic nuances of the trifluoroborate group will undoubtedly lead to even more innovative applications in the fields of medicinal chemistry, materials science, and beyond.

References

- Al-Fahad, A. J., El-Emam, A. A., & El-Sayed, R. A. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), m1–m3.

- Clark, M. J. R., & Lynton, H. (2015). Crystal structures of potassium, ammonium, rubidium, and cesium tetrafluoborates. Canadian Journal of Chemistry, 47(14), 2579-2586.

-

Hubei Pharma Co., Limited. (n.d.). Exploring Trifluoroborate Applications in Pharmaceutical and Material Science. Retrieved March 7, 2026, from [Link]

-

Knowles Group. (n.d.). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved March 7, 2026, from [Link]

- Kee, C. W., & Tye, J. W. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 179, 132-139.

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2023, November 13). X-ray photoelectron spectroscopy. Retrieved March 7, 2026, from [Link]

- Wheeler, D. E., & Gherman, B. F. (2022). A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m. Journal of Physical Organic Chemistry, 35(9), e4383.

- Christe, K. O., Wilson, W. W., & Wilson, R. D. (2002). Are 19F NMR Shifts a Measure for the Nakedness of Fluoride Ions? (No. AFRL-PR-ED-TR-2002-0010).

-

Organic Chemistry Explained. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Inductive and resonance effects based on core-electron binding energy shift. Retrieved March 7, 2026, from [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). X-ray Photoelectron Spectroscopy. Retrieved March 7, 2026, from [Link]

- Krygowski, T. M., & Stępień, B. T. (2018). Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling. The Journal of Organic Chemistry, 83(15), 8043-8053.

-

Wikipedia. (2023, November 13). Hammett equation. Retrieved March 7, 2026, from [Link]

- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.

-

The Knowles Group. (n.d.). 70. Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. Retrieved March 7, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Wikipedia. (2023, November 13). Inductive effect. Retrieved March 7, 2026, from [Link]

- Moulder, J. F., Stickle, W. F., Sobol, P. E., & Bomben, K. D. (1992). Handbook of X-ray Photoelectron Spectroscopy.

-

ResearchGate. (n.d.). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3- Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Retrieved March 7, 2026, from [Link]

-

EAG Laboratories. (n.d.). X-ray Photoelectron Spectroscopy | XPS-ESCA. Retrieved March 7, 2026, from [Link]

- Lin, Y. J., Chen, Y. W., & Chen, C. H. (2004). X-ray photoemission spectroscopy of nonmetallic materials: Electronic structures of boron and BxOy. Journal of Applied Physics, 95(7), 3583-3588.

- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Tetrabutylammonium (4-Fluorophenyl)

- Gajewski, J. J., & Ngernmeesri, P. (2000). Equilibrium constants between boron trifluoride etherate and carbonyl compounds in chloroform solution. Organic Letters, 2(18), 2813-2815.

-

ResearchGate. (n.d.). Equilibrium Constants between Boron Trifluoride Etherate and Carbonyl Compounds in Chloroform Solution. Retrieved March 7, 2026, from [Link]

- Aggarwal, V. K., & O'Brien, C. J. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(45), 6163-6166.

Sources

- 1. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Inductive effect - Wikipedia [en.wikipedia.org]

- 6. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. X-ray Photoelectron Spectroscopy | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 11. bristol.ac.uk [bristol.ac.uk]

Unlocking C(sp³)–C(sp²) Linkages: The Fundamental Reactivity of Potassium Benzyltrifluoroborate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary: The Drive for Higher Fsp³

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) within pharmaceutical libraries is heavily correlated with improved clinical success rates, enhanced solubility, and reduced off-target toxicity. Consequently, the development of robust C(sp³)–C(sp²) cross-coupling methodologies has become a critical priority. Potassium benzyltrifluoroborate (KBTFB) has emerged as a privileged reagent in this space. This whitepaper dissects the fundamental reactivity of KBTFB, transitioning from classical two-electron transmetalation to state-of-the-art single-electron transfer (SET) paradigms, and provides validated protocols for its application.

The Physicochemical Advantage of the Trifluoroborate Motif

Alkylboronic acids are notoriously problematic in synthetic workflows. They are prone to rapid protodeboronation, difficult to purify due to their propensity to form transient boroxines, and susceptible to oxidation.

By converting the boronic acid to a potassium trifluoroborate salt, the reactive empty p-orbital of the boron atom is effectively masked. KBTFB is a highly crystalline, bench-stable, and air-tolerant solid. The trifluoroborate moiety acts as a programmable "protecting group" that prevents premature degradation while allowing controlled activation under specific, tunable catalytic regimes[1].

Mechanistic Paradigms of Reactivity

As an Application Scientist, I approach KBTFB not as a static reagent, but as a versatile precursor capable of divergent reactivity depending on the catalytic environment.

Two-Electron Transmetalation (Traditional Suzuki-Miyaura)

In classical palladium-catalyzed cross-coupling, KBTFB acts as a slow-release reservoir. The reaction requires an aqueous basic environment (e.g., Cs₂CO₃ in THF/H₂O) to facilitate the slow, controlled hydrolysis of the –BF₃K moiety into the active –B(OH)₂ species. This active species then undergoes a standard two-electron transmetalation with an Ar–Pd(II)–X intermediate[1]. The slow-release mechanism keeps the instantaneous concentration of the boronic acid low, effectively suppressing competitive protodeboronation and homocoupling side reactions.

Single-Electron Transmetalation (Photoredox/Ni Dual Catalysis)

The paradigm shift in KBTFB reactivity occurred with the advent of photoredox/nickel dual catalysis. Instead of relying on hydrolytic activation, an excited-state iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) directly oxidizes the trifluoroborate via single-electron transfer (SET).

Because the oxidation potential of KBTFB is accessible to the excited Ir(III)* state, it generates a highly reactive benzyl radical (C-sp³). This radical is rapidly intercepted by a nickel catalyst, bypassing the traditionally slow and difficult two-electron transmetalation of sp³ centers[2]. This activation mode operates under exceptionally mild conditions—room temperature, visible light, and no strong base[2].

Orthogonal Reactivity and Late-Stage Functionalization

Because the SET pathway relies entirely on the oxidation potential of the trifluoroborate rather than Lewis acid/base interactions, it is mechanistically orthogonal to traditional Suzuki-Miyaura couplings. KBTFB can be selectively cross-coupled in the exact same reaction vessel as unprotected sp²-hybridized organoborons (such as pinacolboronates, BPin), which remain completely intact for subsequent functionalization[3].

Emerging Modalities: Electrochemical and Metal-Free Pathways

Recent advancements have further expanded KBTFB's utility:

-

Electrochemical Cross-Coupling: KBTFB can undergo anodic oxidation in an electrochemical cell, generating the benzyl radical for Ni-catalyzed coupling without the need for an expensive Ir photocatalyst[4].

-

Photoredox Imine Alkylation: KBTFB serves as an excellent radical precursor for the metal-free, visible-light-promoted alkylation of imines, providing a redox-neutral pathway to complex amines[5].

Data Synthesis: Comparative Reactivity Metrics

To guide experimental design, the following table summarizes the quantitative and qualitative differences between KBTFB activation modes.

| Activation Mode | Primary Catalyst System | Reactive Intermediate | Key Advantage | Orthogonality to BPin |

| Traditional Suzuki-Miyaura | Pd(0) / Pd(II) | Boronic Acid (via Hydrolysis) | Broad historical scope, scalable | Low (reacts competitively) |

| Photoredox / Ni Dual Catalysis | Ir(III)* & Ni(0) | Benzyl Radical (via SET) | Mild conditions (RT), no strong base | High (BPin remains intact) |

| Electrochemical / Ni Catalysis | Ni(0) / Anodic Oxidation | Benzyl Radical (via Anode) | Reagent-free oxidation, scalable | Moderate to High |

| Photoredox Imine Alkylation | Ir(III)* (No transition metal) | Benzyl Radical (via SET) | Metal-free C–C bond formation | High |

Visualizing the Reactivity Pathways

Fig 1. Mechanistic intersection of photoredox and nickel catalytic cycles for KBTFB cross-coupling.

Fig 2. Orthogonal reactivity pathways of bifunctional organoboron reagents.

Experimental Workflows: Self-Validating Protocol for Photoredox/Ni Dual Catalysis

To ensure reproducibility and scientific integrity, the following protocol outlines the orthogonal cross-coupling of KBTFB with an aryl bromide.

Causality & Experimental Design Choices:

-

Solvent Selection: THF or Dioxane is utilized rather than highly polar solvents like DMF. Ethereal solvents suppress competitive side reactions and stabilize the critical Ni(I)/Ni(III) intermediates[3].

-

Rigorous Degassing: The excited state of the Ir catalyst and the transient benzyl radical are highly sensitive to triplet oxygen. Failure to degas will result in complete reaction failure due to radical quenching.

-

Temperature Control: While the reaction is driven by light, high-intensity LEDs generate heat. A cooling fan is required to maintain ambient temperature (25 °C) to prevent thermal background reactions or catalyst decomposition.

Step-by-Step Methodology:

-

Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial equipped with a magnetic stir bar with:

-

Potassium benzyltrifluoroborate (1.5 equiv)

-

Aryl bromide (1.0 equiv, 0.5 mmol scale)

-

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.0 mol %)

-

NiCl₂·glyme (5.0 mol %)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.0 mol %)

-

-

Solvent Addition: Seal the vial with a Teflon-lined septum cap and remove it from the glovebox. Inject 5.0 mL of anhydrous, degassed THF.

-

Base/Additive Injection: Inject 2,6-lutidine (3.0 equiv) via microsyringe. (Note: 2,6-lutidine acts as a mild, non-nucleophilic base to sequester HF generated during the reaction).

-

Degassing (Self-Validation Step): Sparge the solution with ultra-pure Argon for exactly 10 minutes. Validation: Set up a parallel control vial without degassing; LC-MS should show <5% conversion, confirming the radical nature of the pathway.

-

Irradiation: Place the vial 5 cm away from a 26-W blue LED light source. Irradiate for 24 hours while stirring vigorously at 1000 rpm. Ensure a cooling fan is directed at the setup to maintain the temperature at ~25 °C.

-

Reaction Monitoring: At 12 hours, withdraw a 10 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The disappearance of the aryl bromide and the emergence of the product mass confirm cycle progression.

-

Workup: Quench the reaction by exposing it to air. Dilute with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

- Source: Proceedings of the National Academy of Sciences (PNAS)

- Source: Science (via NIH/PMC)

- Source: Organic Letters (ACS Publications)

- Ni-Catalyzed Electrochemical C(sp2)−C(sp3)

- Visible light-promoted alkylation of imines using potassium organotrifluoroborates Source: NIH/PMC URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Reaction Conditions for Suzuki-Miyaura Cross-Coupling with Potassium Benzyltrifluoroborates

Executive Summary & Mechanistic Rationale

Potassium alkyltrifluoroborates have emerged as highly stable, crystalline alternatives to boronic acids in Suzuki-Miyaura cross-couplings. Traditional boronic acids are notoriously difficult to handle due to their propensity for protodeboronation and spontaneous dehydration into trimeric boroxines, which complicates reaction stoichiometry. In contrast, potassium benzyltrifluoroborates are indefinitely stable on the benchtop and provide a predictable, monomeric source of the nucleophile[1].

However, the cross-coupling of sp³-hybridized organoboron reagents, such as benzyltrifluoroborates, presents a significant mechanistic challenge. In traditional palladium catalysis, the transmetalation of sp³-carbons is thermodynamically and kinetically disfavored compared to sp²-carbons, often leading to competitive β-hydride elimination or homocoupling[2]. To circumvent these bottlenecks, two distinct methodologies have been developed: the hydrolytic slow-release palladium-catalyzed approach [1], and the single-electron transmetalation (SET) photoredox/nickel dual-catalytic approach [3].

Divergent activation pathways for potassium benzyltrifluoroborates.

Causality in Experimental Design

Traditional Palladium Catalysis (Hydrolytic Pathway)

In the classical Suzuki-Miyaura coupling, the trifluoroborate salt acts as a precatalyst; it must undergo in situ hydrolysis to form the active boronic acid or hydroxyboronate[1].

-

Solvent Causality : A biphasic or miscible aqueous/organic mixture (e.g., THF/H₂O in a 10:1 ratio) is strictly required. The water facilitates the slow hydrolysis of the -BF₃K group. This "slow release" maintains a low steady-state concentration of the active boronic species, drastically suppressing unwanted homocoupling[4].

-

Base Selection : Cesium carbonate (Cs₂CO₃) is preferred over weaker bases. The large ionic radius and high solubility of the cesium cation enhance the formation of the reactive hetero-bimetallic intermediate during transmetalation[1].

Photoredox/Nickel Dual Catalysis (Radical Pathway)

To bypass the high activation barrier of sp³-transmetalation, a dual-catalytic system is employed[3].

-

Catalyst Synergy : An Iridium photocatalyst (e.g., Ir[dFCF₃ppy]₂(bpy)PF₆) undergoes photoexcitation. It acts as a single-electron oxidant, stripping an electron from the benzyltrifluoroborate to generate a transient benzyl radical and expelling BF₃[3].

-

Temperature & Base : By shifting from a two-electron transmetalation to a radical addition at the nickel center, the activation barrier is drastically lowered. This allows the reaction to proceed at ambient temperature, bypassing the sluggish transmetalation rates typical of alkylboron reagents[2]. Furthermore, this orthogonal approach demonstrates exceptional functional group tolerance, with no evidence of competitive biaryl formation even in the presence of unprotected boronic esters[5].

Quantitative Comparison of Reaction Conditions

The table below summarizes the optimized parameters for both coupling paradigms, allowing researchers to select the appropriate methodology based on substrate sensitivity.

| Parameter | Traditional Pd-Catalysis | Photoredox/Ni Dual Catalysis |

| Primary Catalyst | PdCl₂(dppf)·CH₂Cl₂ (9 mol%) | Ni(COD)₂ (5 mol%) + dtbbpy (5 mol%) |

| Photocatalyst | None | Ir[dFCF₃ppy]₂(bpy)PF₆ (2–3 mol%) |

| Base | Cs₂CO₃ (3.0 equiv) | 2,6-Lutidine (1.5–2.0 equiv) |

| Solvent System | THF / H₂O (10:1) | Anhydrous Dioxane or THF |

| Temperature | Reflux (~75 °C) | Ambient (~25 °C), Visible Light |

| Mechanistic Pathway | 2e⁻ Transfer (Hydrolytic) | 1e⁻ SET (Radical) |

| Key Advantage | High robustness for primary sp³ | Enables secondary sp³ & mild conditions |

Standardized Experimental Protocols

Protocol A: Palladium-Catalyzed Aqueous Cross-Coupling

Objective : Robust cross-coupling of potassium benzyltrifluoroborate with an aryl triflate or halide.

-

Solid Dispensing : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge potassium benzyltrifluoroborate (1.0 equiv), the aryl electrophile (1.0 equiv, if solid), PdCl₂(dppf)·CH₂Cl₂ (0.09 equiv), and Cs₂CO₃ (3.0 equiv).

-

Atmosphere Exchange : Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

-

Solvent Addition : Syringe in degassed THF and deionized H₂O (10:1 v/v ratio). Validation: The mixture will appear as a heterogeneous suspension. The presence of water is non-negotiable, as it drives the in situ hydrolysis of the -BF₃K moiety[1].

-

Heating : Heat the reaction mixture to reflux (75 °C) for 16–20 hours. Validation: A gradual darkening of the mixture typically indicates the formation of active Pd(0) and progression of the catalytic cycle.

-

Workup : Cool to room temperature, dilute with EtOAc, and wash with water to remove cesium salts and boron byproducts. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Photoredox/Nickel Dual-Catalytic Cross-Coupling

Objective : Room-temperature coupling utilizing single-electron transmetalation for sensitive substrates.

Step-by-step experimental workflow for photoredox/nickel dual-catalytic cross-coupling.

-

Glovebox Preparation : Due to the extreme air-sensitivity of Ni(COD)₂, assemble the reaction in an argon-filled glovebox. Add the aryl bromide (1.0 equiv), potassium benzyltrifluoroborate (1.5 equiv), Ir[dFCF₃ppy]₂(bpy)PF₆ (0.02 equiv), Ni(COD)₂ (0.05 equiv), and dtbbpy (0.05 equiv) to a transparent borosilicate vial.

-

Solvent & Base : Add anhydrous dioxane and 2,6-lutidine (2.0 equiv). Causality: 2,6-lutidine acts as a non-nucleophilic proton/BF₃ sink, preventing acidic degradation of the photocatalyst without coordinating to and poisoning the Ni center[3].

-

Degassing : Seal the vial with a PTFE-lined septum, remove from the glovebox, and subject to three freeze-pump-thaw cycles. Causality: Triplet excited states of Ir(III) are rapidly quenched by molecular oxygen. Complete deoxygenation is mandatory for radical generation[2].

-

Irradiation : Stir the mixture at room temperature (~25 °C) under irradiation from a 26-W compact fluorescent lamp (CFL) or 440 nm blue LEDs for 24 hours. Validation: The solution will transition from pale yellow to a deep, persistent orange/red, confirming the formation of the active Ni(I)/Ni(III) catalytic species.

-

Workup : Quench the reaction by exposing it to air. Filter through a short pad of silica gel (eluting with EtOAc) to remove metal catalysts before final chromatographic purification.

References

- Source: pnas.

- Source: nih.

- Source: acs.

- Source: nih.

- Source: acs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Application Note: Synthesis of Diarylmethanes via Cross-Coupling of Potassium Benzyltrifluoroborates

Introduction & Strategic Rationale

Diarylmethanes are privileged pharmacophores ubiquitous in approved drugs and biologically active natural products. Historically, the synthesis of these motifs relied on Friedel-Crafts alkylation, which suffers from poor regiocontrol and polyalkylation. While the Suzuki-Miyaura cross-coupling (SMCC) reaction offers precise regioselectivity, the use of benzylboronic acids is notoriously problematic; they are highly susceptible to rapid protodeboronation and base-induced homocoupling, which drastically reduces yields[1].

To circumvent these limitations, potassium benzyltrifluoroborates (

This application note details two state-of-the-art methodologies for synthesizing diarylmethanes using

Mechanistic Insights & Causality

As an application scientist, understanding the why behind a protocol is as critical as the how. The activation of the robust

Pathway A: Palladium-Catalyzed "Slow-Release" Mechanism

Potassium trifluoroborates are inherently unreactive toward transmetalation with palladium(II) complexes. They must be hydrolyzed in situ to the corresponding boronic acid or boronate[1].

-

The Causality of the Biphasic Solvent: A mixture of Toluene and

(typically 10:1) is employed. The water is strictly required to facilitate the slow hydrolysis of the trifluoroborate salt[1]. -

The Causality of the Base: An inorganic base like

or

Pathway B: Photoredox/Nickel Dual Catalysis (Single-Electron Transmetalation)

Traditional 2-electron transmetalation can be sluggish for

-

The Causality of the Photocatalyst: An Iridium photocatalyst (e.g.,

) is excited by visible light. The highly oxidizing excited state ( -

The Causality of Orthogonality: Because this activation mode relies on oxidation potential rather than nucleophilic attack or base-driven hydrolysis, it is completely orthogonal to traditional SMCC. It allows for the selective coupling of

with aryl halides even in the presence of unprotected

Photoredox/Ni Dual Catalytic Cycle for Single-Electron Transmetalation.

Quantitative Data: Method Comparison

To assist in selecting the appropriate methodology for your specific synthetic target, the following table summarizes the operational parameters and performance metrics of both approaches based on literature standards[1][2][3].

| Parameter | Palladium-Catalyzed SMCC[1] | Photoredox/Ni Dual Catalysis[2] |

| Catalyst System | ||

| Base Requirement | Strong inorganic ( | Mild organic (2,6-lutidine) or Base-free |

| Solvent System | Toluene / | THF, Dioxane, or DMA (Anhydrous) |

| Temperature | 80 °C | Room Temperature (20–25 °C) |

| Reaction Time | 12 – 24 hours | 24 hours (under visible light irradiation) |

| Chemoselectivity | Standard (Couples all available halides/borons) | Orthogonal (Selective for |

| Typical Yields | 75% – 95% | 70% – 91% |

Experimental Protocols

Protocol A: Palladium-Catalyzed Biphasic Cross-Coupling

This protocol is the workhorse for standard diarylmethane synthesis where complex chemoselectivity (like competing boronic esters) is not an issue[1].

Materials:

-

Aryl Halide (1.0 equiv, 0.5 mmol)

-

Potassium Benzyltrifluoroborate (1.1 equiv, 0.55 mmol)

- (1.25 mol%)

-

RuPhos (2.5 mol%)

- (3.0 equiv, 1.5 mmol)

-

Degassed Toluene and Deionized

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, potassium benzyltrifluoroborate,

, RuPhos, and -

Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly deactivates Pd(0) species.

-

Solvent Addition: Via syringe, add 4.5 mL of degassed Toluene followed by 0.5 mL of degassed

. Critical Note: The biphasic nature is required for the slow-release mechanism. Do not use anhydrous solvents. -

Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 12–24 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash with water (10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure diarylmethane.

Experimental workflow for Pd-catalyzed biphasic cross-coupling.

Protocol B: Photoredox/Nickel Dual Catalysis

Use this protocol when mild conditions are required (e.g., thermally sensitive substrates) or when orthogonal coupling in the presence of

Materials:

-

Aryl Bromide (1.0 equiv, 0.5 mmol)

-

Potassium Benzyltrifluoroborate (1.5 equiv, 0.75 mmol)

- (5 mol%)

-

4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%)

- (2 mol%)

-

2,6-lutidine (2.0 equiv, 1.0 mmol)

-

Anhydrous, degassed THF

Step-by-Step Procedure:

-

Glovebox Setup: Due to the extreme oxygen sensitivity of

and the radical intermediates, setup must be performed in an Argon-filled glovebox. -

Reagent Mixing: In a 20 mL clear glass vial equipped with a stir bar, combine the aryl bromide, potassium benzyltrifluoroborate,

, dtbbpy, and the Ir-photocatalyst. -

Solvent & Additive: Add 10 mL of anhydrous, thoroughly degassed THF, followed by 2,6-lutidine. Seal the vial tightly with a Teflon-lined cap.

-

Irradiation: Remove the vial from the glovebox. Place it approximately 5 cm away from a 26-W compact fluorescent lamp (CFL) or a 440 nm blue LED array.

-

Temperature Control: Critical Note: Photochemical reactors generate heat. Use a cooling fan to maintain the reaction temperature strictly at 20–25 °C. Stir for 24 hours.

-

Workup: Quench the reaction by opening the vial to air. Filter the crude mixture through a short pad of silica gel, eluting with copious amounts of EtOAc to remove metal salts. Concentrate and purify via flash chromatography.

References

-

Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis | PNAS Source: pnas.org URL:[Link]

-

Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis - PMC Source: nih.gov URL:[Link]

-

Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl) - ACS Publications Source: acs.org URL:[Link]

Sources

Application Note: Advanced Cross-Coupling of Potassium Benzyltrifluoroborates with Heteroaryl Chlorides

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Causality

The incorporation of C(sp³)-hybridized structural motifs into heteroaromatic scaffolds is a critical strategy in modern drug discovery, driven by the clinical necessity to increase the three-dimensionality of drug candidates and improve their pharmacokinetic profiles[1].

Historically, this transformation has been difficult. Heteroaryl chlorides are highly desirable electrophiles due to their commercial availability and low cost; however, their high C–Cl bond dissociation energy (~96 kcal/mol) and the propensity of heteroatoms (N, S, O) to coordinate and poison transition metal catalysts present significant synthetic hurdles[2].

Potassium benzyltrifluoroborates serve as ideal C(sp³) coupling partners. Unlike traditional boronic acids, which are highly prone to protodeboronation and trimerization into unreactive boroxines, trifluoroborate salts are bench-stable, free-flowing powders[3]. They undergo controlled, slow-release hydrolysis in situ, maintaining a low concentration of the active boronic species and thereby suppressing degradation pathways[4].

To successfully couple these challenging partners, two distinct mechanistic paradigms have emerged: Classical Palladium-Catalyzed Suzuki-Miyaura Coupling and Photoredox/Nickel Dual Catalysis [5],[6].

Mechanistic Pathways & Visualizations

Paradigm A: Classical Palladium Catalysis

This approach relies on a two-electron oxidative addition/transmetalation/reductive elimination cycle. Because heteroaryl chlorides are notoriously unreactive, highly sterically demanding and electron-rich Buchwald ligands (e.g., RuPhos) are mandatory. The electron richness accelerates oxidative addition, while the steric bulk enforces a highly active monoligated Pd(0) state and accelerates reductive elimination.

Caption: Classical Palladium-Catalyzed Suzuki-Miyaura Cycle for C(sp2)-C(sp3) Coupling.

Paradigm B: Photoredox/Nickel Dual Catalysis

Pioneered to overcome the slow two-electron transmetalation of sp³-boron species, this method utilizes single-electron transmetalation[5]. An Iridium photocatalyst oxidizes the benzyltrifluoroborate to generate a transient benzyl radical. Concurrently, a Nickel catalyst undergoes oxidative addition into the heteroaryl chloride and intercepts the radical, forming a high-valent Ni(III) species that rapidly reductively eliminates to form the product[7],[8].

Caption: Photoredox/Nickel Dual Catalytic Cycle via Single-Electron Transmetalation.

Comparative Data & Catalyst Selection

Selecting the correct paradigm depends heavily on the substrate's thermal stability and the specific heteroatoms present. The table below summarizes the core operational differences.

| Parameter | Classical Pd-Catalysis | Photoredox/Ni Dual Catalysis |

| Primary Metal | Pd(OAc)₂ or Pd₂(dba)₃ (2–5 mol%) | NiCl₂·glyme (5 mol%) |

| Ligand System | RuPhos or XPhos (Monodentate, bulky) | dtbbpy (Bidentate, rigid) |

| Photocatalyst | None | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) |

| Transmetalation | 2-Electron (Requires slow hydrolysis) | 1-Electron (Radical generation) |

| Solvent & Base | CPME/H₂O (10:1) with Cs₂CO₃ | Anhydrous THF or Dioxane with Cs₂CO₃ |

| Temperature | 80 °C – 100 °C | Room Temperature (Blue LED) |

| Primary Challenge | Protodeboronation at high heat | Radical homocoupling (dimerization) |

Detailed Experimental Protocols

Protocol A: Classical Palladium-Catalyzed Coupling (Thermal)

Self-Validating Logic: The use of a biphasic CPME/H₂O system ensures that the base (Cs₂CO₃) resides primarily in the aqueous layer, facilitating a slow, controlled hydrolysis of the trifluoroborate into the active boronic acid, preventing a concentration spike that leads to protodeboronation[9].

Scale: 1.0 mmol

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol), potassium benzyltrifluoroborate (1.5 mmol), Pd(OAc)₂ (11.2 mg, 5 mol%), RuPhos (46.6 mg, 10 mol%), and anhydrous Cs₂CO₃ (977 mg, 3.0 mmol).

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity N₂ (repeat for 3 cycles).

-

Solvent Addition: Syringe in degassed Cyclopentyl methyl ether (CPME) (4.0 mL) followed by degassed deionized H₂O (1.0 mL).

-

Reaction: Replace the septum with a Teflon-lined screw cap under positive N₂ flow. Heat the vigorously stirring biphasic mixture in an oil bath at 90 °C for 16–24 hours.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Photoredox/Ni Dual Catalysis (Room Temperature)

Self-Validating Logic: By moving to an anhydrous, light-mediated system, the thermal degradation of the benzyl group is entirely bypassed. The bidentate dtbbpy ligand tightly binds Nickel, preventing the heteroaryl chloride's nitrogen/sulfur atoms from poisoning the catalyst[8].

Scale: 0.5 mmol

-

Preparation: In a clean, dry 8 mL reaction vial, add the heteroaryl chloride (0.5 mmol), potassium benzyltrifluoroborate (0.75 mmol), NiCl₂·glyme (5.5 mg, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (6.7 mg, 5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (11.2 mg, 2 mol%), and Cs₂CO₃ (244 mg, 0.75 mmol).

-

Inert Environment: Transfer the vial to an argon-filled glovebox (or apply rigorous Schlenk techniques).

-

Solvent Addition: Add anhydrous, rigorously degassed THF (5.0 mL). Seal the vial with a Teflon-lined septum cap.

-

Irradiation: Remove the vial from the glovebox. Irradiate the stirring mixture with a 34 W Blue LED array (~450 nm) for 24 hours. Crucial Step: Use a cooling fan to maintain the reaction temperature below 30 °C, as LEDs generate residual heat that can induce background thermal reactions.

-

Workup & Purification: Quench the reaction by opening the vial to air. Filter the mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Optimization (E-E-A-T)

-

Issue: Protodeboronation (Observation of Toluene Byproduct)

-

Causality: Rapid hydrolysis of the trifluoroborate in the presence of excess base and heat leads to a high concentration of the susceptible boronic acid, which undergoes C–B bond cleavage.

-

Solution: In Protocol A, optimize the biphasic solvent ratio (increase the organic-to-aqueous ratio) to throttle the release of the active boron species. If the substrate is highly sensitive, switch to the anhydrous photoredox paradigm (Protocol B)[9].

-

-

Issue: Catalyst Poisoning by Heteroatoms

-

Causality: Nitrogen or sulfur atoms on the electrophile outcompete the designed ligand for metal coordination, forming off-cycle, unreactive resting states.

-

Solution: Ensure a strict 1:2 ratio of Metal:Ligand. For Pd-catalysis, utilizing highly sterically demanding Buchwald ligands (RuPhos) enforces a monoligated state that outcompetes heteroatom binding.

-

-

Issue: Homocoupling of the Benzyl Radical (Photoredox Method)

-

Causality: The rate of photochemical radical generation exceeds the rate of Nickel oxidative addition, leading to radical-radical dimerization (yielding 1,2-diarylethane)[8].

-

Solution: Lower the LED light intensity to throttle radical generation, or utilize a more electron-rich ligand on Nickel to accelerate the oxidative addition step.

-

References

1.[1] Title: Applications of High Throughput Chemistry to Medicinal Chemistry Source: ACS Symposium Series URL: 2.[2] Title: Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions Source: nih.gov URL: 3.[3] Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: nih.gov URL: 4.[4] Title: Potassium (1-naphthalene)trifluoroborate | 166328-07-0 Source: benchchem.com URL: 5.[5] Title: Single-Electron Transmetalation via Photoredox/Nickel Dual Catalysis: Unlocking a New Paradigm for sp3–sp2 Cross-Coupling Source: ACS Publications URL: 6.[6] Title: Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides Source: ResearchGate URL: 7.[7] Title: Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers Source: ACS Publications URL: 8.[8] Title: Evidence for a Unifying NiI/NiIII Mechanism in Light-Mediated Cross-Coupling Catalysis Source: nih.gov URL: 9.[9] Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: nih.gov URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium (1-naphthalene)trifluoroborate | 166328-07-0 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evidence for a Unifying NiI/NiIII Mechanism in Light-Mediated Cross-Coupling Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Oxidation of Potassium Benzyltrifluoroborate to Benzyl Alcohol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Chemical Rationale

Potassium organotrifluoroborates have revolutionized modern synthetic chemistry as highly stable, easily handled alternatives to traditional boronic acids[1]. Because the C–B bond in trifluoroborates is exceptionally stable toward air, moisture, and nucleophilic attack, these reagents can be stored indefinitely and carried through complex, multi-step synthetic sequences without premature degradation[1],[2].

However, this stability presents a challenge during late-stage functionalization when the C–B bond must be converted into a C–O bond to unveil a hydroxyl group. The oxidation of potassium benzyltrifluoroborate (

Mechanistic Insights: The Causality of Oxidation

The oxidation of organotrifluoroborates does not occur via a radical pathway; rather, it is a stereoretentive, polar rearrangement. Understanding this mechanism is critical for troubleshooting stalled reactions or unexpected byproducts.

-

Activation: The robust

salt is relatively inert to direct oxidation. In aqueous media, it undergoes rapid equilibrium to form a more reactive hydroxyboronate or boronic acid intermediate. -

Nucleophilic Attack: The hydroperoxide anion (

)—generated via alkaline hydrogen peroxide or present in reagents like Oxone®—acts as an -

1,2-Alkyl Migration (The Rate-Determining Step): The benzyl group migrates from the boron atom to the adjacent peroxide oxygen. This shift cleaves the weak O–O bond and expels a leaving group (hydroxide or sulfate, depending on the oxidant). This step proceeds with complete retention of stereochemistry[4].

-

Hydrolysis: The resulting borate ester is rapidly hydrolyzed by the aqueous solvent to yield the final benzyl alcohol and water-soluble inorganic borate salts.

Mechanistic pathway of potassium benzyltrifluoroborate oxidation to benzyl alcohol.

Comparative Oxidant Metrics

Selecting the correct oxidant is dictated by the functional group tolerance required by your substrate. Below is a quantitative comparison of the three most reliable oxidation systems.

| Oxidant System | Typical Solvent System | Reaction Time | pH Profile | Key Advantages | Limitations |

| 30% | THF / | 1 - 2 hours | Strongly Basic | Highly economical; ideal for early-stage scale-up. | Incompatible with base-sensitive esters or epoxides. |

| Oxone® | Acetone / | < 5 minutes | Mildly Acidic | Extremely rapid; high functional group tolerance[3]. | Requires a larger mass of oxidant; poor atom economy. |

| Sodium Perborate | THF / | 2 - 4 hours | Neutral/Mild | Bench-stable solid; avoids handling liquid peroxides. | Slower kinetics; requires moderate heating (40 °C). |

Validated Experimental Protocols

The following workflows are designed as self-validating systems . Every action has an observable consequence to ensure the reaction is proceeding safely and efficiently.

Protocol A: The Rapid Oxone® Method (Preferred for Complex APIs)

Oxone® (potassium peroxymonosulfate) is the premier choice for late-stage drug development due to its speed (<5 min) and functional group tolerance[3].

Reagents:

-

Potassium benzyltrifluoroborate (1.0 mmol)

-

Oxone® (1.0 mmol, 0.2 M solution in

) -

Acetone (5.0 mL)

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 mmol of

in 5.0 mL of acetone in a round-bottom flask. Causality: Acetone solubilizes the organic product as it forms, while water (from the Oxone solution) dissolves the inorganic starting material. -

Oxidation: Add the aqueous Oxone® solution (5.0 mL, 0.2 M) dropwise at room temperature, open to the air. Validation: The reaction mixture will rapidly transition from a cloudy suspension to a clear, homogeneous solution as the insoluble trifluoroborate salt is converted to the highly soluble benzyl alcohol.

-

Monitoring: Stir for 5 minutes. Spot the mixture on a normal-phase silica TLC plate (Eluent: 20% EtOAc/Hexanes). Validation: The starting material remains at the baseline (salt), while the benzyl alcohol product appears as a distinct, UV-active spot at

. -

Quenching (Critical Safety Step): Add 2.0 mL of a saturated aqueous sodium thiosulfate (

) solution. Causality: Thiosulfate acts as a reducing agent to instantly neutralize any unreacted peroxides, preventing hazardous accumulation during solvent evaporation[5]. -

Workup: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: The Classic Alkaline Hydrogen Peroxide Method

Ideal for robust substrates where cost and scalability are the primary drivers.

-

Preparation: Dissolve

(1.0 mmol) in a 1:1 mixture of THF and -

Activation: Add 3.0 M aqueous NaOH (1.0 mL). Causality: The strong base is strictly required to deprotonate

( -

Oxidation: Cool the flask to 0 °C. Slowly add 30% aqueous

(0.5 mL) dropwise. Validation: A mild exotherm should be observed. If no exotherm occurs, the peroxide may have degraded. -

Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Safety Validation: Before workup, dip a KI-starch test strip into the aqueous layer. A dark blue/black color indicates residual peroxides[5]. Add saturated

dropwise until the test strip remains white, confirming the mixture is safe to concentrate.

Step-by-step experimental workflow for the oxidation of organotrifluoroborates.

Troubleshooting & Field-Proven Insights

-

Incomplete Conversion: If TLC shows unreacted baseline material after the allotted time, the biphasic mixing may be insufficient. Ensure vigorous stirring (>800 RPM). Alternatively, the

stock may have degraded; verify its titer or switch to the bench-stable Oxone® protocol[3]. -

Over-oxidation to Benzaldehyde: While the protocols above are highly selective for the alcohol, prolonged exposure to excess Oxone® or transition metal impurities (e.g., trace copper or palladium from prior cross-coupling steps) can catalyze the over-oxidation of benzyl alcohol to benzaldehyde. If this occurs, strictly limit the oxidant stoichiometry to 1.0 equivalent and reduce the reaction time.

-